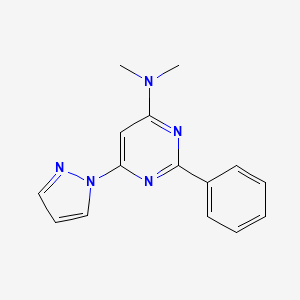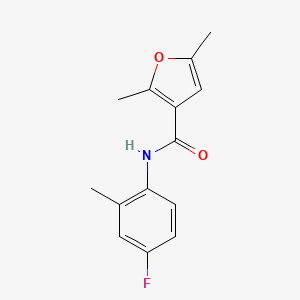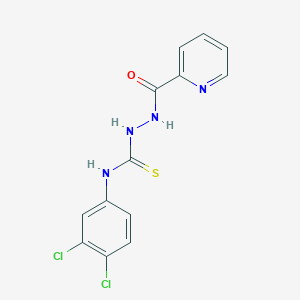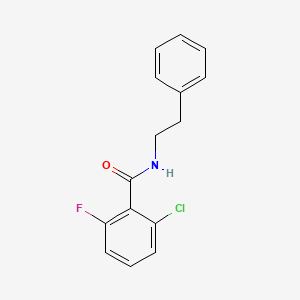![molecular formula C17H18N2O2 B5804998 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)
3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide, also known as FPAA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to interact with certain receptors in the brain and has been studied for its potential use in the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been extensively studied for its potential use in scientific research. It has been shown to interact with certain receptors in the brain, specifically the sigma-1 receptors, which are involved in various physiological processes such as pain perception and memory formation. 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.
Wirkmechanismus
The mechanism of action of 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide involves its interaction with the sigma-1 receptors in the brain. This interaction results in the modulation of various physiological processes such as calcium signaling, protein folding, and neurotransmitter release. 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has also been shown to reduce the levels of certain inflammatory markers, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied and has a well-established mechanism of action. However, 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide also has some limitations. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been shown to have some toxicity at high doses, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential use of 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide in the treatment of other neurological disorders such as depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action of 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide and its potential side effects.
Synthesemethoden
The synthesis of 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide involves the reaction of 2-(1-pyrrolidinyl)aniline with 2-furoyl chloride in the presence of a base. This reaction results in the formation of 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide, which can be purified using various methods such as column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(10-9-14-6-5-13-21-14)18-15-7-1-2-8-16(15)19-11-3-4-12-19/h1-2,5-10,13H,3-4,11-12H2,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAFVKINHLXYDC-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5804933.png)
![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B5804940.png)
![N''-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5804942.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5804948.png)

![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5804966.png)
![ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5804974.png)



![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5805016.png)

![2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5805028.png)